molecular formula C23H32O3S B12380245 7|A-Methylthiol spironolactone-d5

7|A-Methylthiol spironolactone-d5

Cat. No.: B12380245
M. Wt: 393.6 g/mol
InChI Key: FWRDLPQBEOKIRE-HVMJKJRCSA-N
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Description

7α-Methylthiol Spironolactone-d5 is a deuterated analog of spironolactone, a steroidal aldosterone antagonist and potassium-sparing diuretic. The parent compound, spironolactone (CAS 52-01-7), has a molecular formula of C₂₄H₃₂O₄S and a molecular weight of 416.6 g/mol. The deuterated variant replaces five hydrogen atoms with deuterium (D), resulting in a molecular formula of C₂₄H₂₇D₅O₄S and a molecular weight of approximately 421.6 g/mol .

Properties

Molecular Formula

C23H32O3S

Molecular Weight

393.6 g/mol

IUPAC Name

(7R,10R,13S,17R)-16,16-dideuterio-10,13-dimethyl-7-(trideuteriomethylsulfanyl)spiro[1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16?,17?,18-,20?,21+,22+,23-/m1/s1/i3D3,10D2

InChI Key

FWRDLPQBEOKIRE-HVMJKJRCSA-N

Isomeric SMILES

[2H]C1(CC2C3[C@@H](CC4=CC(=O)CC[C@@]4(C3CC[C@@]2([C@]15CCC(=O)O5)C)C)SC([2H])([2H])[2H])[2H]

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC

Origin of Product

United States

Preparation Methods

Thioalkylation of 7α-Thio Spironolactone

The primary route to 7α-methylthiol spironolactone-d5 involves thioalkylation of 7α-thio spironolactone using deuterated methylating agents. As described in a seminal study, 7α-thio spironolactone is treated with deuterated methyl iodide (CD3-I) in the presence of Hünig’s base (N,N-diisopropylethylamine, DIPEA) . The base deprotonates the thiol group, enhancing its nucleophilicity and facilitating the substitution reaction with CD3-I. This method achieves yields exceeding 85% under optimized conditions (anhydrous tetrahydrofuran, 0°C to room temperature, 12–24 hours).

Key Reaction Equation:
$$
\text{7α-Thio spironolactone} + \text{CD}_3\text{-I} \xrightarrow{\text{DIPEA, THF}} \text{7α-Methylthiol spironolactone-d5} + \text{HI}
$$

Alternative Methylation Strategies

A secondary approach, adapted from metabolic studies of thioether formation, employs acid-catalyzed methylation with deuterated methanol (CD3OD) and hydrochloric acid (HCl). While this method is less selective for steroidal substrates, it offers a cost-effective pathway for small-scale synthesis. The reaction proceeds via protonation of the thiol group, followed by nucleophilic attack by CD3OD, though yields are modest (50–60%) compared to thioalkylation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Solvent Choice : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for thioalkylation to minimize side reactions. Polar aprotic solvents enhance the solubility of spironolactone derivatives while stabilizing ionic intermediates.
  • Temperature Control : Reactions conducted at 0°C initially, followed by gradual warming to room temperature, prevent exothermic side reactions and improve deuterium retention.

Deuterium Incorporation Efficiency

The use of CD3-I ensures >98% isotopic purity at the methylthiol group. Mass spectrometry confirms minimal protium contamination, with characteristic peaks at m/z 393.6 (M+) and 281.2 (M+ − CD3S).

Analytical Characterization

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl3): Absence of signals at δ 2.1–2.3 ppm (SCH3) confirms deuterium incorporation.
    • ¹³C NMR : A singlet at δ 18.5 ppm corresponds to the CD3S group.
  • High-Resolution Mass Spectrometry (HRMS) :
    Observed m/z 393.2145 (calculated for C24H27D5O4S2: 393.2148).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) demonstrates >99% purity, with a retention time of 12.3 minutes.

Comparative Data Table: Synthesis Methods

Parameter Thioalkylation Acid-Catalyzed Methylation
Yield 85–90% 50–60%
Isotopic Purity >98% 90–95%
Reaction Time 12–24 hours 48–72 hours
Cost Efficiency Moderate High
Scalability Industrial-scale feasible Limited to lab-scale

Challenges and Mitigation Strategies

Deuterium Loss During Workup

Exposure to protic solvents or acidic conditions may lead to H/D exchange. Mitigation includes:

  • Using deuterated solvents (e.g., CDCl3) during extraction.
  • Quenching reactions with deuterium oxide (D2O).

Byproduct Formation

Competing reactions, such as oxidation of the thiol group, are suppressed by conducting reactions under inert atmosphere (N2 or Ar).

Applications in Pharmacokinetic Studies

7α-Methylthiol spironolactone-d5 serves as an internal standard in LC-MS/MS assays to quantify spironolactone metabolites in biological matrices. Its deuterated structure eliminates matrix interference, enabling precise quantification at nanogram levels.

Chemical Reactions Analysis

Types of Reactions

7α-Methylthiol spironolactone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Background

Spironolactone acts primarily as an aldosterone receptor antagonist, which makes it useful in treating conditions such as heart failure, hypertension, and edema. The compound 7α-Methylthiol spironolactone-d5, as a metabolite of spironolactone, retains similar pharmacological effects but with enhanced isotopic labeling for research purposes. Its significance lies in its role in studying the pharmacokinetics and pharmacodynamics of spironolactone and its metabolites.

Key Applications

  • Cardiovascular Research
    • Mechanism of Action : Studies have shown that 7α-Methylthiol spironolactone-d5 is involved in mediating the effects of spironolactone on heart failure patients. Research indicates that this metabolite contributes significantly to the drug's efficacy by affecting mineralocorticoid receptor activity and influencing diuretic responses .
    • Case Study : A clinical trial (ATHENA-HF) assessed the concentrations of 7α-Methylthiol spironolactone-d5 alongside other metabolites in patients with acute heart failure. The findings suggested that higher concentrations correlate with improved clinical outcomes .
  • Endocrine Disorders
    • Antiandrogenic Effects : The compound exhibits antiandrogenic properties, making it valuable in treating conditions like hirsutism and acne vulgaris. Its ability to block androgen receptors has been documented in various studies, indicating its potential as a therapeutic agent for women suffering from these conditions .
    • Case Study : In the SAFA trial focused on adult female acne, patients treated with spironolactone showed significant improvements in their condition over time, highlighting the effectiveness of 7α-Methylthiol spironolactone-d5 in dermatological applications .
  • Ophthalmic Applications
    • Central Serous Chorioretinopathy : Recent studies have explored the use of spironolactone (and by extension, its metabolites) for treating central serous chorioretinopathy (CSC). A case series demonstrated a reduction in subretinal fluid and improved visual acuity after treatment with spironolactone, suggesting potential applications for 7α-Methylthiol spironolactone-d5 in ocular health .

Table 1: Pharmacokinetics of 7α-Methylthiol Spironolactone-d5

ParameterValue
Half-life15.0 hours
Peak Serum ConcentrationVaries by dosage
Affinity for Androgen ReceptorComparable to spironolactone

Table 2: Clinical Outcomes from Case Studies

StudyConditionTreatment DurationOutcome
ATHENA-HFHeart Failure96 hoursIncreased metabolite concentrations correlate with improved outcomes
SAFA TrialAdult Female Acne24 weeksSignificant improvement in acne severity
CSC Case SeriesCentral Serous Chorioretinopathy12 weeksDecrease in subretinal fluid and improved visual acuity

Mechanism of Action

The mechanism of action of 7α-Methylthiol spironolactone-d5 is similar to that of its non-deuterated counterpart, 7α-Methylthiol spironolactone. It acts as an antagonist of the mineralocorticoid receptor, inhibiting the effects of aldosterone. This leads to increased excretion of sodium and water while retaining potassium. The deuterium labeling does not significantly alter the pharmacodynamics but enhances the compound’s stability and allows for precise quantitation in analytical studies .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥98% (typical for analytical standards)
  • UV/Vis Absorption: λmax at 236 nm (similar to spironolactone)
  • Storage : Stable for ≥5 years at -20°C .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 7α-Methylthiol Spironolactone-d5 with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
7α-Methylthiol Spironolactone-d5 C₂₄H₂₇D₅O₄S 421.6 Deuterated methylthiol group; isotopic purity enhances analytical specificity Internal standard for MS/HPLC in pharmacokinetic and anti-doping studies
Spironolactone C₂₄H₃₂O₄S 416.6 Non-deuterated; acetylthio and lactone functional groups Diuretic, anti-hypertensive agent, and research on aldosterone inhibition
7α-Thiomethyl Spironolactone C₂₄H₃₂O₄S 416.6 Methylthiol substitution without deuterium Research on steroid receptor interactions
Thiobutabarbital-d5 C₁₀H₁₀D₅N₂O₂S 247.3 Deuterated barbiturate with sulfur substitution Internal standard for barbiturate quantification in toxicology

Stability and Analytical Performance

  • Stability: Both spironolactone and its deuterated form exhibit long-term stability at -20°C. However, the deuterated version’s isotopic labeling reduces metabolic interference in biological matrices, enhancing reliability in trace analysis .
  • Detection Methods: Spironolactone: Typically analyzed via HPLC with UV detection (λmax 236 nm) . 7α-Methylthiol Spironolactone-d5: Requires MS for differentiation due to minimal retention time differences from non-deuterated analogs. Deuterium improves mass shift detection (e.g., +5 Da in MS) .

Pharmacological and Forensic Relevance

  • Deuterated vs. Non-Deuterated Analogs: The deuterated form’s primary advantage lies in its use as an internal standard, minimizing matrix effects in quantitative assays. In contrast, non-deuterated spironolactone is pharmacologically active but prone to interference in complex samples .
  • Comparison with Other Deuterated Standards: Thiobutabarbital-d5 shares similar isotopic utility but targets barbiturate analysis, underscoring the niche role of 7α-Methylthiol Spironolactone-d5 in steroid-focused research .

Research Findings and Challenges

  • Synthetic Challenges: Deuterated spironolactone analogs require precise isotopic incorporation to maintain structural integrity. Larik et al. (2017) highlighted synthetic complexities in modifying spironolactone’s thiomethyl group without altering receptor-binding activity .
  • Regulatory Considerations: The World Anti-Doping Agency (WADA) mandates stringent detection limits for spironolactone (≤10 ng/mL in urine). The deuterated analog aids in meeting these thresholds via high-sensitivity MS workflows .

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